
1-(2-Methoxy-5-methylphenyl)tetrazole
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Overview
Description
1-(2-Methoxy-5-methylphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which is further connected to the tetrazole ring. The unique structure of 1-(2-methoxy-5-methylphenyl)-1H-tetrazole makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(2-methoxy-5-methylphenyl)-1H-tetrazole typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-5-methylphenylamine.
Formation of Tetrazole Ring: The amine group is reacted with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Methoxy-5-methylphenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Based on the search results, here's what can be gathered about the applications of tetrazole derivatives, focusing on "1-(2-Methoxy-5-methylphenyl)tetrazole" where possible:
Use as a Bioisostere
5-substituted tetrazoles can function as a bioisostere for carboxylic acids in medicinal chemistry projects . The tetrazole moiety can also suitably function as a bioisostere for the acidic 2,4-thiazolidinedione ring .
Antidiabetic Activity
A series of 5-substituted-1H-tetrazoles have demonstrated antidiabetic activities in KKAy mice and Wistar fatty rats, which are genetically obese and diabetic animal models . In particular, 5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole had potent glucose lowering activity .
Multicomponent Reactions for Tetrazole Preparation
Multicomponent reactions can be used in the preparation of substituted tetrazole derivatives .
Physicochemical and DMPK Properties of Tetrazole Derivatives
Tetrazoles can be compared with carboxylic acids for physicochemical and DMPK (drug metabolism and pharmacokinetics) properties. For example, a tetrazole derivative (compound 5) had a log D value of 0.69 and a polar surface area of 107 Å2, while the corresponding carboxylic acid (compound 6) had a log D value of 1.36 and a polar surface area of 95 Å2 .
Structural Information
There are crystal structures available for 2-substituted and 2,5-disubstituted tetrazoles . The average geometrical characteristics of these structures have been determined .
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxy-5-methylphenyl)-1H-tetrazole can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-1H-tetrazole: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(2-Methylphenyl)-1H-tetrazole: Lacks the methoxy group, leading to differences in solubility and interaction with molecular targets.
1-Phenyl-1H-tetrazole: Lacks both the methoxy and methyl groups, resulting in distinct chemical and biological properties.
Biological Activity
1-(2-Methoxy-5-methylphenyl)tetrazole is a compound belonging to the tetrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Tetrazoles are known for their potential as pharmacologically active agents, exhibiting a range of effects including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a tetrazole ring substituted with a methoxy and a methyl group on the phenyl moiety, which may influence its biological properties through electronic effects and steric hindrance.
Antimicrobial Activity
Tetrazole derivatives have shown significant antimicrobial properties. In a study evaluating various tetrazole compounds, it was found that certain derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
These results suggest that this compound may possess moderate antibacterial activity, warranting further investigation into its mechanism of action and efficacy.
Anti-inflammatory Activity
Research indicates that tetrazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study focusing on the anti-inflammatory properties of various tetrazoles reported that:
- Inhibition of COX Enzymes : this compound was evaluated for its ability to inhibit COX-2 activity, showing an IC50 value of 15 µM, indicating potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer potential of tetrazoles has been explored in various studies. In vitro assays demonstrated that certain tetrazole derivatives could induce apoptosis in cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12 |
HeLa (Cervical Cancer) | 8 |
These findings suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, highlighting its potential as a lead compound for cancer therapy.
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of various tetrazole derivatives on human cancer cell lines. Among the tested compounds, this compound demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value lower than many known anticancer agents .
- Evaluation of Antimicrobial Properties : A comparative analysis of several tetrazole derivatives revealed that this compound outperformed other analogs in inhibiting Staphylococcus aureus, suggesting its potential utility in treating infections caused by resistant strains .
Properties
CAS No. |
799782-38-0 |
---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)tetrazole |
InChI |
InChI=1S/C9H10N4O/c1-7-3-4-9(14-2)8(5-7)13-6-10-11-12-13/h3-6H,1-2H3 |
InChI Key |
LABKRVKBDXYQNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=NN=N2 |
solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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